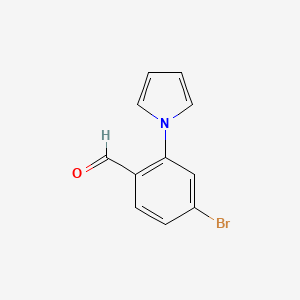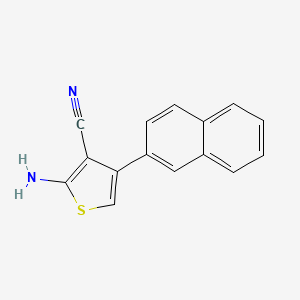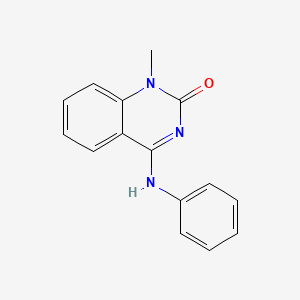
5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one is a compound that features both an indole and a thiazole ring in its structure. The indole ring is a common motif in many biologically active molecules, while the thiazole ring is often found in compounds with antimicrobial properties. This unique combination makes this compound a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one typically involves the reaction of 1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a base to yield the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism by which 5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, while the thiazole ring can form hydrogen bonds with active site residues . These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione: This compound also features an indole and a thiazole ring but differs in the oxidation state of the thiazole ring.
1H-Indole-3-ethanamine, N-methyl-: This compound has a similar indole structure but lacks the thiazole ring.
2-(5-methyl-1H-indol-3-yl)ethanamine: Another indole derivative, differing in the substitution pattern on the indole ring.
Uniqueness
5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one is unique due to the combination of the indole and thiazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research .
特性
分子式 |
C12H11N3OS |
|---|---|
分子量 |
245.30 g/mol |
IUPAC名 |
2-imino-5-(1H-indol-3-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11N3OS/c13-12-15-11(16)10(17-12)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H2,13,15,16) |
InChIキー |
NSVOZCAFYSKQGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=N)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



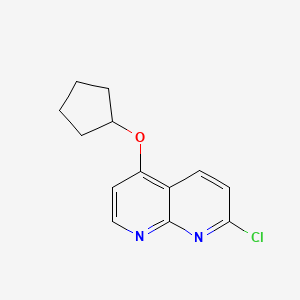
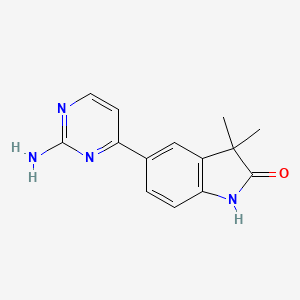
![4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B11865261.png)


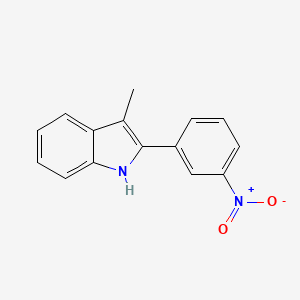
![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)

